C.I. Direct Brown 58

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

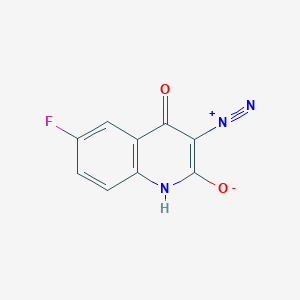

C.I. Direct Brown 58 is a chemical compound with the molecular formula C9H4FN3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a diazonium group, a fluorine atom, and a quinolinone moiety.

准备方法

The synthesis of C.I. Direct Brown 58 typically involves the diazotization of 6-fluoro-4-oxo-1H-quinolin-2-ol. The reaction conditions often include the use of nitrous acid (HNO2) in an acidic medium, such as hydrochloric acid (HCl), to convert the amino group into a diazonium group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

C.I. Direct Brown 58 undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted quinoline derivatives.

Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common reagents used in these reactions include sodium nitrite (NaNO2), hydrochloric acid (HCl), and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

C.I. Direct Brown 58 has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Some derivatives of this compound are investigated for their potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the production of dyes and pigments due to its ability to form stable azo compounds.

作用机制

The mechanism of action of C.I. Direct Brown 58 involves its ability to undergo diazonium coupling reactions, which can lead to the formation of biologically active compounds. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems. For example, some derivatives may inhibit bacterial enzymes or interfere with DNA replication in cancer cells.

相似化合物的比较

C.I. Direct Brown 58 can be compared with other diazonium compounds and quinoline derivatives. Similar compounds include:

3-diazonio-4-oxo-1H-quinolin-2-olate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

6-fluoro-4-oxo-1H-quinolin-2-ol: Lacks the diazonium group, which limits its ability to participate in diazonium coupling reactions.

4-oxo-1H-quinolin-2-olate: Lacks both the fluorine atom and the diazonium group, resulting in different chemical properties and applications.

The uniqueness of this compound lies in its combination of a diazonium group and a fluorine atom, which imparts distinct reactivity and potential biological activities.

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing C.I. Direct Brown 58, and how can researchers validate purity and structural integrity?

Methodological Answer:

- Synthesis Validation : Use High-Performance Liquid Chromatography (HPLC) to quantify purity (>98%) and confirm the absence of byproducts. Pair with Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., azo bonds at 1500–1600 cm⁻¹) .

- Structural Confirmation : Employ Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to resolve aromatic proton environments and confirm substitution patterns. Cross-reference with mass spectrometry (MS) for molecular ion peaks (e.g., [M+H]+ at m/z 649) .

- Reproducibility : Document reaction conditions (temperature, pH, catalysts) and adhere to protocols in peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) to ensure replicability .

Q. How can researchers design experiments to assess the stability of this compound under varying environmental conditions (e.g., pH, temperature)?

Methodological Answer:

- Controlled Degradation Studies : Expose the compound to pH 3–11 buffers at 25–80°C for 24–72 hours. Monitor colorimetric changes (UV-Vis absorbance at λmax 450 nm) and quantify degradation products via HPLC .

- Kinetic Analysis : Calculate rate constants (k) using pseudo-first-order models. Plot Arrhenius equations to predict shelf life under standard conditions .

- Statistical Validation : Use ANOVA to compare degradation rates across conditions (p < 0.05 significance) and ensure sample triplicates to minimize variability .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the photocatalytic degradation pathways of this compound, and how can conflicting data on intermediate products be resolved?

Methodological Answer:

- Pathway Elucidation : Combine Liquid Chromatography-Mass Spectrometry (LC-MS) to identify intermediates (e.g., sulfonic acid derivatives) and Electron Paramagnetic Resonance (EPR) to detect reactive oxygen species (•OH, O₂•⁻) .

- Data Contradiction Resolution : Replicate experiments using standardized light sources (e.g., 365 nm UV lamps) and validate findings with Density Functional Theory (DFT) simulations to predict bond cleavage priorities .

- Cross-Validation : Compare results with published degradation mechanisms (e.g., Environmental Science & Technology) and resolve discrepancies via multi-lab collaborations .

Q. How can advanced computational models (e.g., QSAR, molecular docking) predict the ecotoxicological impact of this compound on aquatic ecosystems?

Methodological Answer:

- QSAR Modeling : Use software like ECOSAR to correlate molecular descriptors (logP, polar surface area) with toxicity endpoints (e.g., LC50 for Daphnia magna) .

- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. Validate predictions with in vitro assays (e.g., zebrafish embryo toxicity tests) .

- Uncertainty Mitigation : Apply sensitivity analysis to identify high-risk parameters and cross-check with field data from contaminated water systems .

Q. What strategies address contradictions in reported adsorption efficiencies of this compound on nanomaterials (e.g., graphene oxide vs. biochar)?

Methodological Answer:

- Comparative Studies : Standardize adsorption conditions (pH 7, 25°C) and quantify capacity (mg/g) using Langmuir isotherms. Characterize nanomaterials via BET surface area and X-ray Photoelectron Spectroscopy (XPS) to link efficiency to surface functional groups .

- Meta-Analysis : Aggregate data from 10+ studies (2015–2025) and use regression models to identify confounding variables (e.g., pore size, ionic strength) .

- Machine Learning : Train algorithms on adsorption datasets to predict optimal material compositions (e.g., 20% oxygen content in graphene oxide for 95% removal) .

Q. How can researchers optimize bioremediation protocols for this compound using microbial consortia, and what metrics validate success?

Methodological Answer:

- Consortium Screening : Isolate dye-degrading bacteria (e.g., Pseudomonas spp.) from textile effluent. Test degradation rates in minimal media supplemented with 100 ppm dye .

- Metagenomic Analysis : Use 16S rRNA sequencing to track microbial diversity shifts and link to degradation efficiency (qPCR for azoR gene expression) .

- Validation Metrics : Measure COD/BOD reduction (>70%), toxicity reduction (Microtox assay), and ensure no pathogenic residues remain (ISO 10712:1995) .

Guidelines for Rigorous Research Design

- Research Question Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .

- Data Integrity : Use DOIs (via Brown Digital Repository) to archive datasets and ensure reproducibility .

- Ethical Compliance : Obtain institutional approval for biological/ecological studies and adhere to OECD guidelines for toxicity testing .

属性

CAS 编号 |

6426-59-1 |

|---|---|

分子式 |

C9H4FN3O2 |

分子量 |

205.15 g/mol |

IUPAC 名称 |

3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate |

InChI |

InChI=1S/C9H4FN3O2/c10-4-1-2-6-5(3-4)8(14)7(13-11)9(15)12-6/h1-3H,(H-,12,14,15) |

InChI 键 |

VNQQLHXLCIQNRP-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1F)C(=O)C(=C(N2)[O-])[N+]#N |

规范 SMILES |

C1=CC2=C(C=C1F)C(=O)C(=C(N2)[O-])[N+]#N |

Key on ui other cas no. |

6426-59-1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。